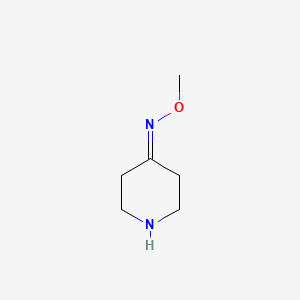

piperidin-4-one O-methyl oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N-methoxypiperidin-4-imine |

InChI |

InChI=1S/C6H12N2O/c1-9-8-6-2-4-7-5-3-6/h7H,2-5H2,1H3 |

InChI Key |

GRXVKHFAPSGQDJ-UHFFFAOYSA-N |

Canonical SMILES |

CON=C1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Piperidin 4 One O Methyl Oxime and Its Derivatives

Classical and Modern Synthetic Routes to Piperidin-4-one Oximes

The formation of the piperidin-4-one oxime scaffold is a critical step that relies on robust and efficient chemical reactions. Methodologies range from the direct oximation of pre-formed piperidin-4-one rings to the construction of the heterocyclic precursor itself via multi-component condensation strategies.

The direct oximation of a piperidin-4-one is a common and straightforward method for introducing the oxime moiety. This reaction involves the condensation of the ketone group at the C-4 position of the piperidine (B6355638) ring with an oximation agent, most frequently hydroxylamine hydrochloride (NH₂OH·HCl). core.ac.uknih.gov The reaction is typically performed in a suitable solvent, such as absolute ethanol, and requires a base to neutralize the hydrochloride and liberate the free hydroxylamine. Common bases used for this purpose include sodium acetate. nih.gov

The general procedure involves refluxing the N-substituted piperidin-4-one with hydroxylamine hydrochloride and a base. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting oxime often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Modern advancements have introduced alternative energy sources to drive this transformation more efficiently. Microwave irradiation has been shown to be an effective approach for oximation, significantly reducing reaction times to as little as 20 minutes and achieving high yields, ranging from 89-92%.

Table 1: Conditions for Direct Oximation of Piperidin-4-ones

| Oximation Agent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Hydroxylamine hydrochloride | Sodium acetate | Ethanol | Reflux | Good |

| Hydroxylamine hydrochloride | N/A | Acetonitrile | Reflux (30 min) | 90% |

The Mannich reaction is a cornerstone in the synthesis of the piperidin-4-one skeleton. nih.gov This powerful multi-component condensation typically involves the reaction of an aldehyde, a primary amine or ammonia, and a ketone containing at least one active hydrogen atom. jofamericanscience.org For the synthesis of 2,6-diarylpiperidin-4-ones, the common reactants are an aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde), an amine source (e.g., ammonium acetate), and a simple ketone (e.g., acetone, ethyl methyl ketone). core.ac.uknih.govnih.gov

The reaction assembles the piperidine ring in a single step. For instance, condensing p-anisaldehyde with acetone and ammonium acetate trihydrate yields 2,6-bis(4-methoxyphenyl)piperidin-4-one. core.ac.uk Similarly, reacting benzaldehyde, ammonium acetate, and ethyl methyl ketone in absolute ethanol produces the corresponding 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) precursor. nih.gov These piperidin-4-one products serve as the direct precursors for the oximation step described previously. The versatility of the Mannich reaction allows for the introduction of a wide variety of substituents on the piperidine ring by simply changing the starting aldehyde and ketone components. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. The Mannich condensation is a classic example of an MCR used for piperidin-4-one synthesis. Another notable MCR is the Petrenko-Kritschenko piperidone synthesis, which condenses aldehydes with a β-ketoester and an amine source to form the 4-piperidone ring. wikipedia.org

These one-pot syntheses are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity. ijprajournal.com Modern variations of these reactions have been developed to produce highly functionalized and structurally diverse piperidine scaffolds. For example, a four-component reaction involving diketene, a tosyl imine, an aldehyde, and a titanium tetrachloride promoter has been developed to generate 2,6-disubstituted nonsymmetrical piperid-4-ones. acs.org Such MCRs provide efficient access to complex piperidine cores that are otherwise challenging to synthesize through traditional multi-step methods. researchgate.net

Advanced Derivatization Strategies of the Oxime Moiety

Once the piperidin-4-one oxime is formed, the oxime's hydroxyl group serves as a handle for further functionalization. This derivatization is key to modulating the compound's physicochemical and biological properties. The primary strategies involve the formation of oxime ethers and oxime esters.

Piperidin-4-one oxime ethers are synthesized by the O-alkylation of the parent oxime. This conversion of the N-OH group to an N-OR group is a crucial derivatization step. A series of substituted piperidin-4-one oxime ethers can be prepared to explore structure-activity relationships. nih.gov The synthesis of 2,6-diarylpiperidin-4-one O-methyloximes, for example, involves this key transformation. nih.gov

The general methodology for preparing these ethers involves treating the piperidin-4-one oxime with an appropriate alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl iodide), in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming an oximate anion, which then acts as a nucleophile to displace the halide from the alkylating agent.

The synthesis of piperidin-4-one oxime esters involves the O-acylation of the oxime's hydroxyl group. This is a widely used strategy to create libraries of compounds for biological screening. nih.govdoaj.org Two primary methods are employed for this transformation.

The first method involves the reaction of the piperidin-4-one oxime with a substituted acyl chloride, typically a benzoyl chloride, in the presence of a base. core.ac.uk Bases such as anhydrous potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) are effective in promoting this reaction. core.ac.uknih.gov The reaction is typically carried out in an aprotic solvent. This approach allows for the introduction of a wide array of aromatic and aliphatic ester functionalities.

A second common method involves the in-situ activation of carboxylic acids. In this procedure, the piperidin-4-one oxime is reacted with a carboxylic acid in the presence of a dehydrating agent or activator, such as phosphorus oxychloride (POCl₃) with pyridine. This forms a mixed anhydride intermediate, which then readily acylates the oxime. This method is particularly useful when the corresponding acyl chlorides are not commercially available or are unstable.

Table 2: Selected Examples of Piperidin-4-one Oxime Ester Synthesis

| Acylating Agent | Base / Activator | Product | Reference |

|---|---|---|---|

| Substituted benzoyl chlorides | Anhydrous K₂CO₃ | 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters | core.ac.uk |

| Substituted benzoyl chlorides | t-BuOK | Vanillin derived piperidin-4-one oxime esters | nih.gov |

| Aromatic carboxylic acids | POCl₃ / Pyridine | 3-Alkyl-2,6-diphenylpiperidin-4-one oxime esters |

Preparation of Piperidin-4-one Oxime Carbamates

The synthesis of carbamates from oximes is a significant derivatization pathway. Piperidin-4-one oxime carbamates can be prepared through the reaction of the parent piperidin-4-one oxime with various isocyanates. This reaction typically proceeds to give the corresponding carbamate derivatives in good to excellent yields. nih.gov The general mechanism involves the nucleophilic attack of the oxime's hydroxyl group onto the electrophilic carbon of the isocyanate.

While specific studies on piperidin-4-one oxime carbamates are not extensively detailed in the provided literature, the synthesis of analogous p-pyridinyl oxime carbamates demonstrates the feasibility and general conditions for this transformation. nih.gov In these syntheses, the reaction of a parent oxime with a corresponding isocyanate leads to the formation of the O-carbamoyl oxime. nih.gov Reaction conditions can be optimized; for instance, performing the reaction under reflux conditions has been shown to significantly increase product yields to over 90% compared to reactions run at room temperature. nih.gov This method allows for the introduction of a wide variety of substituents on the carbamate nitrogen, depending on the isocyanate used, enabling the generation of a diverse library of derivatives. nih.gov

Strategies for N-Substitution on the Piperidine Ring

Modification of the nitrogen atom on the piperidine ring is a common strategy to alter the properties of piperidin-4-one oxime derivatives. A variety of methods exist to introduce substituents at this position. researchgate.netresearchgate.net

One prevalent method begins with a protected piperidine precursor, such as N-Boc-piperidin-4-one. A key intermediate can be synthesized via a reductive amination reaction between N-Boc-piperidin-4-one and an appropriate aniline. researchgate.net Following the formation of the desired substituted piperidine, the Boc protecting group can be removed, and the now-free secondary amine on the piperidine ring can be further functionalized.

Strategies for introducing new groups onto the piperidine nitrogen include:

Aza-Michael Reaction: This reaction can be used to add three-carbon units. For example, reacting the piperidine with acrylonitrile or tert-butyl acrylate introduces a cyanoethyl or tert-butoxycarbonylethyl group, respectively. researchgate.net

Alkylation: Two-carbon extensions can be achieved through simple alkylation reactions. Reagents like bromoacetonitrile, 2-iodoethanol, and 2-chloro-N,N-dimethylethylamine have been successfully used to introduce functionalized ethyl groups onto the piperidine nitrogen, with reported yields often exceeding 90%. researchgate.net

General N-Arylation: A broader strategy for creating N-(hetero)aryl piperidines involves a pyridine ring-opening and ring-closing approach that proceeds through Zincke imine intermediates. chemrxiv.org This method allows for the coupling of a wide range of substituted pyridines with (hetero)arylanilines. chemrxiv.org

The introduction of even simple substituents, such as a methyl group, onto the nitrogen atom has been explored in structure-activity relationship studies of piperidin-4-one oxime derivatives. researchgate.net

Table 1: Examples of N-Substitution Reactions on a Piperidine Scaffold

| Reagent | Product N-Substituent | Yield (%) |

|---|---|---|

| Bromoacetonitrile | -CH₂CN | 95% |

| 2-Iodoethanol | -CH₂CH₂OH | 91% |

| 2-Chloro-N,N-dimethylethylamine | -CH₂CH₂N(CH₃)₂ | 92% |

Data derived from alkylation reactions on a related N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine scaffold. researchgate.net

Green Chemistry Principles in Piperidin-4-one Oxime Synthesis

The application of green chemistry principles to the synthesis of piperidin-4-one oximes and their precursors is an area of growing interest, focusing on reducing environmental impact through the use of sustainable solvents and maximizing reaction efficiency.

Utilization of Deep Eutectic Solvents (DES)

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). nih.gov These solvents are typically composed of a mixture of two or more components, often a Lewis or Brønsted acid and base, which form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov Key advantages of DESs include low vapor pressure, low toxicity, high availability, and biodegradability, as many components are derived from natural sources. rsc.orgresearchgate.net

In the context of reactions relevant to piperidin-4-one oxime synthesis, DESs can serve as both the solvent and a catalyst. For example, a DES composed of choline chloride and trifluoromethanesulfonic acid has been shown to be a highly effective and reusable catalyst for the Beckmann rearrangement of cyclohexanone oxime, a structurally related transformation. acs.org Similarly, a reactive DES made from erbium trichloride and urea has been used for the synthesis of cellulose carbamate, demonstrating the utility of DESs in carbamate formation. mdpi.com The ability of DESs to dissolve a wide range of organic and inorganic species makes them suitable media for various organic transformations. rsc.org

Atom Economy Considerations in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A reaction with high atom economy minimizes waste by design. primescholars.com

Stereoselective Synthesis and Chiral Resolution Techniques for Piperidin-4-one Oxime Derivatives

The creation of enantiomerically pure piperidine derivatives is crucial, as different stereoisomers can have distinct biological activities. Two primary approaches are employed: stereoselective synthesis, which creates a specific stereoisomer from the outset, and chiral resolution, which separates a racemic mixture of stereoisomers.

Stereoselective Synthesis involves using chiral starting materials, catalysts, or auxiliaries to control the stereochemical outcome of a reaction.

Catalytic Asymmetric Cyclization: A one-pot synthesis of piperidin-4-ols has been developed using a gold-catalyzed cyclization, which proceeds with excellent diastereoselectivity. nih.gov This method provides a flexible approach to constructing the chiral piperidine core, which can then be converted to the corresponding ketone and oxime.

Use of Chiral Building Blocks: Phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral intermediates. researchgate.net These building blocks are available in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring, providing access to a wide array of enantiopure polysubstituted piperidines. researchgate.net

Chiral Resolution is a set of techniques used to separate enantiomers from a racemic mixture.

Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent, leading to the separation of a slower-reacting, enantioenriched starting material and a faster-forming, enantioenriched product. The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids. nih.gov Another method employs a chiral base system, such as n-BuLi and the chiral ligand sparteine, to selectively deprotonate and resolve N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk

Classical Resolution via Diastereomeric Salts: A traditional and effective method involves reacting the racemic piperidine derivative with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com This reaction forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. google.com Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Table 2: Kinetic Resolution of 2,4-Disubstituted Piperidines

| Substrate (cis/trans) | Selectivity Factor (s) | Conversion (%) |

|---|---|---|

| cis-2-Me, 4-Ph | 52 | 53 |

| trans-2-Me, 4-Ph | 1.1 | 54 |

| cis-2-Bn, 4-Ph | 19 | 54 |

| trans-2-Bn, 4-Ph | 1.3 | 55 |

Data derived from kinetic resolution using a chiral hydroxamic acid reagent. nih.gov

In-depth Analysis of Piperidin-4-one O-Methyl Oxime Reveals Gaps in Current Kinetic Research

A comprehensive review of existing scientific literature indicates a notable absence of specific research on the reaction mechanisms and kinetic investigations involving this compound, particularly concerning its oxidative deoximation with common transition metal oxidants.

While extensive research has been conducted on the oxidative deoximation of various substituted piperidin-4-one oximes, scholarly articles detailing these specific reactions for the O-methyl oxime derivative are not available in the public domain. The existing body of work primarily focuses on N-substituted and C-alkyl substituted analogues, leaving a significant knowledge gap regarding the specific chemical behavior of this compound under similar oxidative conditions.

Studies on related compounds, such as N-methyl-2,6-diphenylpiperidin-4-one oxime and its 3-alkyl substituted derivatives, have provided valuable insights into the kinetics and mechanisms of oxidative deoximation. This research has consistently shown that these reactions are often first-order with respect to both the oxime and the oxidant, are typically catalyzed by hydrogen ions, and result in the regeneration of the parent ketone. However, this information cannot be directly extrapolated to this compound without dedicated experimental verification.

The influence of substituents on the piperidine ring is known to significantly affect reaction rates and pathways. Therefore, the substitution of the oxime hydrogen with a methyl group in this compound would likely alter its reactivity in ways that cannot be accurately predicted based on the available data for other derivatives.

Consequently, a detailed article on the "Reaction Mechanisms and Kinetic Investigations Involving this compound" as per the requested outline cannot be generated at this time due to the lack of specific scientific research and published data on this particular compound. Further experimental investigation is required to elucidate the kinetics, mechanistic pathways, and the influence of various reaction parameters on the oxidative deoximation of this compound.

Reaction Mechanisms and Kinetic Investigations Involving Piperidin 4 One O Methyl Oxime

Influence of Reaction Parameters on Chemical Reactivity

Solvent Polarity and Dielectric Strength Effects

The solvent environment plays a critical role in the reaction kinetics of piperidin-4-one oxime derivatives, significantly influencing reaction rates by stabilizing or destabilizing reactants and transition states. The effects of solvent polarity and dielectric strength have been explored, particularly in oxidation reactions involving these compounds.

In kinetic studies of the oxidation of substituted piperidin-4-ones, the influence of the solvent on reactivity is a key area of investigation. For instance, the kinetics of the oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one have been examined in aqueous solutions containing various organic co-solvents such as dimethyl sulphoxide (DMSO), 1,4-dioxane, tert-butanol, and acetone. researchgate.net The results from these studies indicate that solvation phenomena have a dominant role in the reactivity. researchgate.net The analysis of rate data often involves correlation with various solvent parameters and empirical equations, including the Laidler-Eyring, Grunwald-Winstein, Swain, and Kamlet-Taft equations, to dissect the complex solvent-solute interactions. researchgate.net

It has been observed that changes in the composition of the solvent mixture can lead to substantial effects on the reaction rate. researchgate.net For example, in the oxidation of N-methyl-2,6-diphenyl-piperidin-4-one oxime, an increase in the percentage of nitrobenzene (B124822) in a methylene (B1212753) chloride-nitrobenzene mixture was found to decrease the reaction rate. malayajournal.org This suggests that the rate-determining step involves a species that is less stabilized by more polar environments. The observed decrease in rate with increasing organic solvent content can sometimes be attributed to the destabilization of the transition state as the medium becomes less polar. researchgate.net These findings underscore the importance of the solvent's physicochemical properties, which are often markedly different in mixed solvent media compared to pure solvents. researchgate.net

Table 1: Effect of Solvent Composition on Reaction Rate This is an interactive table. Click on the headers to sort.

| Reaction System | Solvent Mixture | Observation | Probable Cause | Reference |

|---|---|---|---|---|

| Oxidation of 3-methyl-2,6-diphenyl-piperidin-4-one | Aqueous DMSO, 1,4-dioxane, tert-butanol, acetone | Reaction rate is strongly dependent on the nature and amount of the organic co-solvent. | Dominant role of solvation phenomena on reactivity. | researchgate.net |

Ionic Strength Effects on Reaction Rates

The ionic strength of the reaction medium can significantly alter the rate of reactions involving ionic species or polar transition states. This is known as the secondary salt effect. In the context of reactions involving piperidin-4-one oxime derivatives, the effect of ionic strength is studied by varying the concentration of an inert salt, such as sodium perchlorate (B79767) (NaClO₄), while keeping the concentrations of the reactants constant. malayajournal.org

Kinetic investigations into the oxidation of N-methyl-2,6-diphenyl-piperidin-4-one oxime have included an analysis of the effect of ionic strength. malayajournal.org Such studies are crucial for elucidating the reaction mechanism, particularly the nature of the species involved in the rate-determining step. The effect of the ionic strength on the rate constant helps in understanding the stabilization or destabilization of the transition state complex formed during this critical step. researchgate.net

According to the Brønsted-Bjerrum equation, the effect of ionic strength on the rate constant depends on the charges of the reacting species. An increase in reaction rate with increasing ionic strength suggests that the rate-determining step involves the reaction between two ions of the same sign. Conversely, a decrease in rate suggests a reaction between ions of opposite signs. If one of the reactants is a neutral molecule, the effect of ionic strength is generally negligible. For example, in some redox reactions studied in mixed solvent systems, the rate constant was observed to decrease with increasing ionic strength, indicating a reaction between oppositely charged ions or stabilization/destabilization of a charged transition state. researchgate.net

Temperature Dependence and Activation Parameters Determination

The effect of temperature on the reaction rate of processes involving piperidin-4-one O-methyl oxime is a fundamental aspect of kinetic analysis. By conducting experiments at various temperatures under controlled conditions, it is possible to determine the activation parameters of the reaction, which provide deeper insight into the energetics of the transition state. malayajournal.org

The relationship between temperature and the rate constant (k) is described by the Arrhenius equation. A plot of ln(k) versus 1/T (where T is the absolute temperature) yields a straight line from which the activation energy (Ea) can be calculated. researchgate.net Other thermodynamic parameters of activation, such as the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), are determined using the Eyring equation. researchgate.net

These parameters are crucial for understanding the reaction mechanism:

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Enthalpy of Activation (ΔH#): The difference in enthalpy between the transition state and the reactants.

Entropy of Activation (ΔS#): A measure of the degree of order in the transition state compared to the reactants. A large negative value suggests a more ordered, constrained transition state. researchgate.net

In a typical study, the reaction is monitored at several temperatures while keeping other parameters like reactant concentration and ionic strength constant. researchgate.net An increase in the rate constant with increasing temperature is generally observed. researchgate.net

Table 2: Activation Parameters and Their Significance This is an interactive table. Click on the headers to sort.

| Parameter | Symbol | How it is Determined | Significance |

|---|---|---|---|

| Activation Energy | Ea | From the slope of an Arrhenius plot (ln k vs. 1/T). | Minimum energy barrier reactants must overcome. |

| Enthalpy of Activation | ΔH# | From the Eyring equation; related to Ea. | Heat content change to form the transition state. |

| Entropy of Activation | ΔS# | From the intercept of an Eyring plot. | Change in randomness/disorder upon forming the transition state. |

Nucleophilic and Electrophilic Transformations of the Oxime Moiety

The oxime functional group (C=N-OH) in piperidin-4-one derivatives is chemically versatile and can undergo a variety of transformations at its nucleophilic oxygen and nitrogen atoms, or participate in reactions where the C=N bond is targeted by electrophiles or nucleophiles. acs.org

Nucleophilic Transformations (O-Acylation and O-Alkylation): The oxygen atom of the oxime is nucleophilic and readily reacts with electrophiles. This reactivity is exploited in the synthesis of various oxime esters and ethers.

O-Acylation: Piperidin-4-one oximes can be converted into oxime esters by reacting them with carboxylic acids. This reaction is often facilitated by activating the carboxylic acid in situ with reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. This process leads to the formation of novel piperidin-4-one oxime esters, which are of interest for their potential biological activities.

O-Alkylation: The synthesis of oxime ethers from piperidin-4-one oximes is another common nucleophilic substitution reaction. nih.gov This transformation demonstrates the nucleophilic character of the oxime oxygen and provides a route to a diverse range of derivatives. nih.gov

Metal-Mediated Transformations: Metal centers can be used to mediate or catalyze unique transformations of the oxime moiety that are not readily achievable under metal-free conditions. These reactions often involve the activation of substrates toward nucleophilic attack by the oxime. acs.org

O-Vinylation: The oxime oxygen can act as a nucleophile to attack activated carbon-carbon multiple bonds. For instance, copper(I) has been used to catalyze the O-vinylation of oximes with vinyl boronic acids. acs.org In a different approach, palladium(II) can act as an electrophilic activator for alkynes, promoting the nucleophilic attack of the oxime oxygen onto the C≡C bond, leading to the formation of O-vinyl oxime complexes. acs.org In such reactions, the metal center plays a key role in activating the substrate and facilitating the bond-forming step. acs.org

These transformations highlight the synthetic utility of the oxime group in piperidin-4-one scaffolds, allowing for the generation of diverse molecular architectures through both nucleophilic and electrophilic pathways. acs.org

Structural Elucidation and Conformational Analysis of Piperidin 4 One O Methyl Oxime Systems

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to confirm the chemical structure, assign specific atoms, and probe the conformational dynamics of piperidin-4-one O-methyl oxime systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for unambiguous assignment of proton and carbon signals and provides insights into the molecule's stereochemistry. ijprajournal.com

¹H and ¹³C NMR: In the ¹H NMR spectrum of 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, aromatic protons appear in the range of δ 7.17-7.56 ppm. nih.gov The methylene (B1212753) protons of the O-CH₂-Ar group resonate as a singlet at δ 5.16 ppm, while the N-CH₂-Ph protons are observed at δ 3.58 ppm. nih.gov The piperidine (B6355638) ring protons adjacent to the C=N bond appear at δ 2.73 ppm and δ 2.39 ppm, and the protons adjacent to the nitrogen atom are seen at δ 2.59 ppm and δ 2.56 ppm. nih.gov

In the ¹³C NMR spectrum of the same compound, the C=N carbon is identified at δ 158.3 ppm. nih.gov Aromatic carbons resonate between δ 122.7 and 138.0 ppm. The O-CH₂-Ar carbon appears at δ 74.5 ppm, and the N-CH₂-Ar carbon at δ 62.5 ppm. The piperidine ring carbons are found at δ 53.5, 52.4, 31.4, and 25.5 ppm. nih.gov For a related compound, 2,6-diphenyl-1-(2-(thiophen-2-yl)acetyl)piperidin-4-one oxime, the C=N carbon signal is observed at 155.3 ppm, while the C-2 and C-6 carbons of the piperidine ring are assigned a signal at 58.1 ppm. ijprajournal.com The C-3 and C-5 carbons resonate at 27.5 ppm and 29.7 ppm. ijprajournal.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.17-7.56 | 122.7-138.0 |

| O-CH₂-Ar | 5.16 | 74.5 |

| N-CH₂-Ph | 3.58 | 62.5 |

| N=C-CH₂ (Piperidine) | 2.39, 2.73 | 25.5, 31.4 |

| N-CH₂ (Piperidine) | 2.56, 2.59 | 52.4, 53.5 |

| C=N | - | 158.3 |

2D NMR Techniques: To establish connectivity and spatial relationships within the molecule, various 2D NMR experiments are utilized. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the piperidine ring and its substituents. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry and preferred conformation of the piperidine ring, such as identifying axial and equatorial substituents. researchgate.net

Through the combined application of these NMR techniques, a detailed and unambiguous structural and conformational picture of this compound systems can be constructed. researchgate.net

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and gaining insights into its molecular structure.

In the FT-IR spectrum of a piperidin-4-one oxime derivative, the absence of a strong carbonyl (C=O) stretching frequency around 1710 cm⁻¹ and the appearance of a C=N stretching vibration are key indicators of oxime formation. ijprajournal.com For 2,6-diphenyl-1-(2-(thiophen-2-yl)acetyl) piperidin-4-one oxime, the C=N stretching frequency is observed at 1629 cm⁻¹. ijprajournal.com Additionally, a broad O-H stretching band, typically found around 3247 cm⁻¹, confirms the presence of the oxime hydroxyl group. ijprajournal.com The C-H stretching vibrations of methyl and methylene groups within the piperidine ring are generally observed in the 2880-2983 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. The C-H stretching vibrations also appear in the high-frequency region of the Raman spectrum. nih.gov Bending vibrations for CH₂ groups are typically found below 1500 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Oxime) | ~3247 | ijprajournal.com |

| C-H Stretch (Aliphatic) | 2880-2983 | researchgate.net |

| C=N Stretch (Oxime) | ~1629 | ijprajournal.com |

| CH₂ Bend | <1500 | researchgate.net |

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the observed vibrational bands can be achieved, further confirming the molecular structure and providing information on conformational isomers. nih.gov

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule first forms a molecular ion (M⁺), which then undergoes fragmentation. chemguide.co.uk The fragmentation pattern provides a unique fingerprint of the molecule. For 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, the molecular ion peak is observed at m/z 372.1, with a characteristic isotopic peak at m/z 374.1 due to the presence of bromine. nih.gov

Common fragmentation pathways for piperidine derivatives involve α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. miamioh.edu This often leads to the loss of substituents on the nitrogen or the ring. For amines, the molecular ion peak is typically an odd number if it contains one nitrogen atom. libretexts.org The fragmentation of oximes can be complex, but characteristic losses can be observed. nih.gov The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. For the aforementioned brominated derivative, the base peak is at m/z 91.1, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺) formed from the benzyl (B1604629) group. nih.gov

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of its various components. nih.gov

| Fragment | m/z | Relative Intensity | Reference |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | 372.1 | - | nih.gov |

| [M]⁺ (with ⁸¹Br) | 374.1 | - | nih.gov |

| [C₇H₇]⁺ (Tropylium ion) | 91.1 | 100% (Base Peak) | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* transitions. uzh.ch The C=N chromophore of the oxime group is primarily responsible for these transitions. The n → π* transition involves the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. These transitions are typically of lower energy (longer wavelength) and lower intensity. uzh.ch The π → π* transition, which involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, is generally more intense and occurs at a shorter wavelength. uzh.ch

The exact position and intensity of the absorption bands can be influenced by the solvent and the presence of other chromophores in the molecule, such as aromatic rings attached to the piperidine skeleton. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of this compound in the solid state.

Single-crystal X-ray diffraction analysis allows for the precise determination of atomic coordinates, from which accurate bond lengths, bond angles, and dihedral angles can be calculated. This data provides an unambiguous depiction of the molecule's conformation.

Studies on various derivatives of piperidin-4-one oxime consistently show that the six-membered piperidine ring adopts a chair conformation. nih.govnih.govnih.gov This is the most stable conformation for such rings, minimizing steric strain. For instance, in (E)-3-isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime, the piperidine ring exists in a chair conformation with the phenyl and methyl substituents in equatorial orientations. nih.gov Similarly, in 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, the piperidone ring also adopts a chair conformation. nih.gov

The bond angles around the sp²-hybridized carbon of the oxime group are also of interest. In the (E)-3-isopropyl derivative, the C—C=N bond angles were found to be significantly different, at 119.1(2)° and 127.2(2)°. nih.gov The orientation of substituents on the piperidine ring can be precisely determined. For example, in (E)-1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl) oxime, the mean plane of the piperidine ring is nearly perpendicular to the attached phenyl rings, with dihedral angles of 87.47(9)° and 87.34(8)°. nih.gov

This detailed geometric information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies.

| Compound | Piperidine Ring Conformation | Key Bond Angles (°) | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| (E)-3-isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime | Chair | C-C=N: 119.1(2), 127.2(2) | Phenyl/Piperidine: 80.85(13), 79.62(12) | nih.gov |

| (E)-1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime | Chair | - | Phenyl/Piperidine: 87.47(9), 87.34(8) | nih.gov |

| 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime | Chair | - | Benzene/Benzene: 64.10(7) | nih.gov |

Elucidation of Conformational Preferences of the Piperidine Ring (Chair, Twist-Boat, Distorted Boat) and their Correlation with Substituent Effects

The conformational landscape of the piperidine ring in this compound and its derivatives is predominantly governed by the nature and steric bulk of the substituents attached to the ring. Extensive studies, primarily using nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction, have established that the piperidine ring can adopt several conformations, with the chair form being the most common.

In many derivatives, the piperidine ring settles into a stable chair conformation. researchgate.netscispace.comresearchgate.net For instance, in (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime and (E)-1,3-Dimethyl-2,6-di-phenyl-piperidin-4-one O-(phen-oxy-carbon-yl)oxime, X-ray analysis confirms a chair conformation where bulky substituents like phenyl groups typically occupy equatorial positions to minimize steric hindrance. researchgate.netscispace.com Similarly, the piperidine ring in t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime also adopts a chair conformation with its bulky methoxyphenyl and benzyl groups in equatorial orientations. researchgate.net

However, the introduction of significant steric strain, particularly through substituents at the C-3 and C-5 positions, can force the ring out of the low-energy chair form into higher-energy twist-boat or distorted boat conformations. A systematic study on a series of substituted piperidin-4-one oxime ethers demonstrated this principle clearly. nih.gov Compounds with less steric hindrance, such as those with only one methyl group at C-3, consistently preferred a chair conformation. nih.gov In contrast, derivatives with methyl groups at both C-3 and C-5 were found to favor a twist-boat conformation to alleviate the increased steric repulsion. nih.gov The presence of an N-nitroso group has also been shown to induce a distorted boat conformation in the piperidine ring, as observed in t-3-methyl-1-nitroso-r-2,c-6-diphenyl piperidin-4-one oxime monohydrate. ijprajournal.com In some N-acryloyl derivatives, the piperidine ring has also been reported to adopt a twist-boat conformation. chemrevlett.com

The choice between these conformations represents a delicate balance of steric factors. The chair form allows for the optimal staggering of substituents, but severe 1,3-diaxial interactions or other non-bonded steric repulsions can make the twist-boat or distorted boat forms energetically more accessible.

| Compound | Substituents | Observed Conformation | Reference |

|---|---|---|---|

| (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime | C3-Me, C2/C6-Ph | Chair | researchgate.net |

| (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime | N1-Me, C3-iPr, C2/C6-Ph | Chair | nih.gov |

| Sterically less hindered C3/C5 substituted piperidin-4-one oxime ethers | e.g., C3-Me, C5-H | Chair | nih.gov |

| Sterically more hindered C3/C5 substituted piperidin-4-one oxime ethers | e.g., C3-Me, C5-Me | Twist-Boat | nih.gov |

| t-3-methyl-1-nitroso-r-2,c-6-diphenyl piperidin-4-one oxime monohydrate | N1-NO, C3-Me, C2/C6-Ph | Distorted Boat | ijprajournal.com |

Assignment of Stereochemical Isomerism (E/Z Isomerism) of the Oxime Group

The C=N double bond of the oxime group gives rise to geometrical isomerism, resulting in two possible stereoisomers: E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together). The assignment is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. For piperidin-4-one oximes, the priority is determined between the O-methyl group and the lone pair on the nitrogen, and between the C-3 and C-5 atoms of the piperidine ring.

In the vast majority of reported structures of this compound and related derivatives, the E-isomer is observed exclusively or predominantly. scispace.comnih.gov In a study of various substituted piperidin-4-one oxime ethers, the orientation of the N-O bond was found to be syn to the C-5 position, corresponding to the E-isomer, in all synthesized compounds. nih.gov This assignment was deduced from both ¹H and ¹³C NMR spectral data. nih.gov Similarly, single-crystal X-ray diffraction studies of compounds like (E)-1,3-Dimethyl-2,6-di-phenyl-piperidin-4-one O-(phen-oxy-carbon-yl)oxime have unambiguously confirmed the E configuration about the C=N bond. scispace.com

The preference for the E-isomer is often attributed to thermodynamic stability. The E configuration typically places the bulkier substituent on the nitrogen (the O-methyl group) on the opposite side of the bulkier substituent on the carbon (the C-3 side of the piperidine ring), thus minimizing steric clash. adichemistry.com Furthermore, the formation of specific intermolecular interactions in the crystal lattice can favor the crystallization of one isomer over the other. nih.gov For example, the geometry of the E-isomer may be more conducive to forming favorable hydrogen bonds or other packing interactions in the solid state. nih.gov While both isomers may exist in solution, the E-isomer is often the one isolated upon crystallization due to its greater stability or more favorable packing arrangement.

Analysis of Intermolecular Interactions (e.g., C-H···O) and Crystal Packing Features

The solid-state architecture of this compound derivatives is directed by a network of weak non-covalent interactions. These interactions, including hydrogen bonds and van der Waals forces, dictate how the molecules arrange themselves into a stable, three-dimensional crystal lattice.

Crystal structure analyses have revealed the common presence of C-H···O interactions. In the crystal structure of (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime, C—H⋯O interactions link the molecules into zigzag chains. researchgate.net These interactions involve hydrogen atoms from the piperidine or phenyl rings acting as donors and the oxygen atoms of the oxime or benzoyl groups acting as acceptors.

In derivatives containing N-H groups (i.e., where the piperidine nitrogen is not substituted), classical hydrogen bonds such as N-H···O and O-H···N can play a significant role. researchgate.net For instance, the crystal packing of t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime is stabilized by a combination of intermolecular N—H⋯O and O—H⋯N hydrogen bonds. researchgate.net

Additionally, C-H···π interactions are frequently observed, particularly in derivatives bearing aromatic substituents. These interactions involve a C-H bond pointing towards the electron-rich face of a phenyl ring. In the structure of (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime, molecules are linked by C-H···π interactions to form a three-dimensional network. nih.gov The packing of t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime also features C-H···π interactions alongside other hydrogen bonds. researchgate.net

The interplay of these varied intermolecular forces determines the final crystal packing, influencing properties such as crystal density, melting point, and stability.

| Compound | Observed Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime | C—H···O | Zigzag chains | researchgate.net |

| (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime | C-H···π | Three-dimensional network | nih.gov |

| t-3-Benzyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one oxime | N—H···O, O—H···N, C—H···O, C-H···π | Complex network | researchgate.net |

Computational and Quantum Chemical Investigations of Piperidin 4 One O Methyl Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecular systems. For piperidin-4-one O-methyl oxime and its derivatives, DFT calculations provide deep insights into the molecule's behavior at the quantum level, complementing experimental findings. These computational studies are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy.

The first step in computational analysis involves geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is calculated. The accuracy of these theoretical models is then validated by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from single-crystal X-ray diffraction (XRD).

For piperidin-4-one derivatives, studies have shown a high degree of correlation between the optimized geometry and the crystal structure. The piperidine (B6355638) ring is consistently found to adopt a stable chair conformation. For example, in a related compound, (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime, the piperidine ring adopts a chair conformation where substituents are equatorially oriented. Similarly, in 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime, the piperidone ring also shows a chair conformation.

The comparison of selected bond lengths and angles from DFT calculations with XRD data for similar piperidin-4-one oxime structures reveals excellent agreement, confirming the reliability of the computational methods used.

| Parameter | Bond/Angle | Experimental (XRD) Value (Å or °) | Calculated (DFT) Value (Å or °) |

| Bond Length | C=N | 1.276 | 1.285 |

| N-O | 1.415 | 1.420 | |

| C-C (ring) | 1.520 - 1.545 | 1.525 - 1.550 | |

| C-N (ring) | 1.460 - 1.475 | 1.465 - 1.480 | |

| Bond Angle | C-C=N | 119.1 - 127.2 | 118.5 - 126.5 |

| C-N-O | 110.5 | 111.0 | |

| C-N-C (ring) | 112.0 | 112.5 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are used to determine the energies of these orbitals. For piperidin-4-one derivatives, these calculations reveal the potential for intramolecular charge transfer, which influences the molecule's biological and non-linear optical properties.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for Piperidin-4-one Oxime Derivatives Note: Values are typical for related structures and may vary based on the specific derivative and computational method.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.1336 | -2.9007 | 3.2329 |

| Derivative B | -5.0720 | -2.9035 | 2.1685 |

| Derivative C | -6.5 | -1.5 | 5.0 |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the HOMO and LUMO to predict the reactivity of molecules. According to FMO theory, chemical reactions are favored when there is a significant interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile).

For a single molecule like this compound, the distribution of the HOMO and LUMO electron densities indicates the most probable sites for electrophilic and nucleophilic attacks.

HOMO: The region of the molecule where the HOMO is localized is rich in electrons and is therefore the likely site for an electrophilic attack.

LUMO: The region where the LUMO is localized is electron-deficient and represents the probable site for a nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for identifying the sites of electrophilic and nucleophilic reactivity.

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the preferred sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For piperidin-4-one oxime derivatives, MEP analysis typically shows that the negative potential (red) is concentrated around the electronegative oxygen and nitrogen atoms of the oxime group. This suggests these are the primary sites for interaction with electrophiles. Conversely, the positive potential (blue) is generally located around the hydrogen atoms, particularly the N-H proton of the piperidine ring (if unsubstituted), making it susceptible to nucleophilic attack.

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the molecule's polarity and reactivity.

Calculations for piperidin-4-one derivatives show that electronegative atoms like oxygen and nitrogen carry a negative charge, while most carbon and hydrogen atoms are positively charged. The hydrogen atom attached to the piperidine nitrogen, for instance, typically possesses a significant positive charge due to its bond with the electronegative nitrogen atom. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the crystal packing and biological activity of the compound.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in a Piperidin-4-one Oxime Derivative Note: Values are illustrative and depend on the specific molecular structure and basis set used.

| Atom | Mulliken Charge (a.u.) |

| O (oxime) | -0.45 |

| N (oxime) | -0.20 |

| N (ring) | -0.60 |

| C (C=N) | +0.25 |

| H (on N-ring) | +0.35 |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides a reliable means of predicting spectroscopic data, which can be used to interpret and validate experimental spectra. DFT methods are widely employed to calculate vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies often show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy, although they are typically scaled by a factor to correct for anharmonicity and other systematic errors. The analysis helps in the precise assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic C=N stretching of the oxime group and the C=O stretching of the parent ketone can be accurately identified.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of DFT in structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be determined. These predicted spectra are then compared with experimental results to confirm the molecular structure, including its stereochemistry. For piperidin-4-one oximes, DFT can accurately predict the chemical shifts of the protons and carbons in the piperidine ring, helping to confirm the chair conformation and the orientation of various substituents.

Theoretical Studies on Reaction Mechanisms, Transition States, and Reactivity Trends

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented, theoretical chemistry provides a robust framework for predicting its reactivity. The reactivity of piperidine derivatives is fundamentally governed by their three-dimensional structure and electronic properties, which can be accurately modeled using computational methods.

A critical factor in determining reactivity is the molecule's conformation. For substituted piperidin-4-one oximes, Density Functional Theory (DFT) calculations have been employed to confirm the preferred conformation of the piperidine ring. nih.gov These studies often show that the chair conformation is the most stable, a finding that is crucial for understanding the steric accessibility of different sites on the molecule. nih.gov For instance, studies on related substituted piperidin-4-one oxime ethers have shown that sterically less hindered compounds favor a chair conformation, while more sterically hindered analogues may adopt a twist-boat conformation. nih.gov The ground-state conformation is the starting point for mapping any potential reaction pathway, as it dictates how reactants will approach the molecule.

Computational chemistry is instrumental in identifying and characterizing transition states, which are the high-energy saddle points on a potential energy surface that connect reactants to products. ucsb.edu Locating a transition state involves complex algorithms that search for a stationary point with one negative second derivative (an imaginary frequency), which corresponds to the motion along the reaction coordinate. ucsb.edu Although a specific transition state calculation for this compound is not available, the principles are well-established. For example, in studies of related heterocyclic systems, computational models have elucidated complex catalytic cycles, revealing that pathways like amine-assisted nucleophilic substitution can be significantly more favorable than others, such as reductive elimination, by comparing the calculated energy barriers of the respective transition states. acs.org

Furthermore, theoretical studies can predict reactivity trends by analyzing electronic properties. A combined experimental and computational approach to study the electrochemical oxidation of similar N-substituted-4-piperidones revealed a two-electron transfer process. mdpi.com Such studies provide insight into the molecule's redox behavior and suggest potential mechanisms, such as a Shono-type oxidation, which could be relevant for this compound under oxidative conditions. mdpi.com By calculating parameters like molecular orbital energies and charge distributions, researchers can predict the most likely sites for nucleophilic or electrophilic attack, thereby guiding synthetic efforts.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for the development of modern photonics and optoelectronics, including applications in telecommunication and information processing. nih.gov Organic molecules, particularly those with π-conjugated systems and charge-transfer characteristics, are promising candidates for NLO materials. Computational quantum chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for the prediction and analysis of the NLO properties of molecules like this compound and its derivatives. nih.govmdpi.com

The NLO response of a molecule is primarily described by its polarizability (α) and, more importantly, its first hyperpolarizability (β). These tensors quantify the change in the molecular dipole moment in the presence of an external electric field. A large value for the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon. physchemres.org

Theoretical studies on various piperidine and piperidone derivatives have been conducted to evaluate their potential as NLO materials. nih.govphyschemres.org These investigations typically involve:

Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.

Calculation of NLO Properties: Using the optimized geometry, properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated. physchemres.org

Analysis of Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are analyzed. A small HOMO-LUMO energy gap is often associated with higher polarizability and enhanced NLO properties, as it facilitates intramolecular charge transfer (ICT). mdpi.com

DFT calculations on related 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have shown that these compounds possess significant first hyperpolarizability values, largely due to the charge transfer enabled by their π-bond systems. nih.gov Similarly, studies on piperazinium derivatives, which share a six-membered heterocyclic ring, have also demonstrated their potential for NLO applications through DFT calculations of their hyperpolarizability. physchemres.orgresearchgate.net These computational findings indicate that the core piperidone structure, when appropriately substituted to encourage charge asymmetry and delocalization, is a promising scaffold for creating new NLO materials.

| Compound Class | Computational Method | Polarizability (α₀ / a.u.) | First Hyperpolarizability (β₀ / a.u.) | Reference |

|---|---|---|---|---|

| Piperidinium Ionic Liquid (4a) | DFT/B3LYP | 402.47 | - | mdpi.com |

| Piperidinium Ionic Liquid (4b) | DFT/B3LYP | 368.105 | - | mdpi.com |

| Piperazine-1,4-diium bis(sulfanilate) | DFT/B3LYP/6-311G(d,p) | - | High relative to urea | researchgate.net |

| Piperazine-1,4-diium bis(2,4,6-trinitrophenolate) | DFT | - | Significant NLO activity confirmed | physchemres.org |

Note: The table presents data for related heterocyclic compounds to illustrate the application of computational methods, as specific NLO calculations for this compound were not found in the surveyed literature. "a.u." stands for atomic units.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their physicochemical properties or biological activities. tandfonline.com These models are invaluable in materials science and medicinal chemistry for predicting the behavior of new, unsynthesized molecules, thereby saving significant time and resources. The piperidine scaffold is a common feature in many pharmaceuticals, making it a frequent subject of QSAR studies. nih.govsemanticscholar.org

A typical QSPR/QSAR study on piperidine derivatives involves a well-defined workflow:

Dataset Compilation: A dataset of piperidine analogues with experimentally measured properties (e.g., binding affinity, inhibitory concentration, reactivity) is assembled. tandfonline.com

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors encode structural, electronic, and physicochemical features. Common types include topological descriptors, 2D and 3D-autocorrelation descriptors, spatial parameters, and electronic properties. tandfonline.comtandfonline.com

Model Development: Statistical techniques are employed to create a regression or classification model that links the descriptors to the target property. Commonly used methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear approaches like Artificial Neural Networks (ANN). tandfonline.com

Model Validation: The predictive power of the model is rigorously assessed. This is typically done by dividing the initial dataset into a training set (for building the model) and a test set (for external validation). tandfonline.comresearchgate.net Statistical metrics like the cross-validated correlation coefficient (Q²) and the external validation coefficient (R²_pred) are used to judge the model's robustness and predictive ability. tandfonline.com

For example, extensive QSAR studies have been performed on a large set of piperidine derivatives acting as CCR5 antagonists. tandfonline.com In these studies, various combinations of descriptors were used to build models with different statistical tools, demonstrating that PLS and ANN could generate models with good external predictability. tandfonline.com Another study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors selected by a genetic algorithm to establish an MLR model for predicting anticancer activity. tandfonline.comnih.gov These examples, while focused on biological activity (QSAR), showcase the exact methodology that would be applied in a QSPR study to predict the general chemical behavior or physical properties of this compound.

| Component | Description | Examples from Piperidine Studies |

|---|---|---|

| Target Property | The dependent variable to be predicted. | CCR5 binding affinity (pIC₅₀), Akt1 inhibitory activity, Antiproliferative activity. tandfonline.comnih.gov |

| Molecular Descriptors | Numerical representations of molecular structure and properties (independent variables). | Topological, structural, spatial, electronic, physicochemical, 2D/3D autocorrelation. tandfonline.comtandfonline.com |

| Statistical Methods | Algorithms used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Network (ANN). tandfonline.comnih.gov |

| Validation | Process to assess the model's accuracy and predictive power. | Internal validation (cross-validation, Q²), external validation using a test set. tandfonline.comresearchgate.net |

Applications and Roles in Advanced Chemical Research

Role as Key Synthetic Intermediates for Complex Molecular Architectures

Piperidin-4-one and its oxime derivatives are recognized as versatile intermediates in organic synthesis. nih.gov The inherent reactivity of both the piperidine (B6355638) nucleus and the oxime functional group allows for extensive chemical modifications, providing pathways to a wide array of more complex molecular structures.

Precursors in the Synthesis of Diverse Heterocyclic Compounds

The piperidin-4-one skeleton is a foundational component in the synthesis of numerous heterocyclic compounds, largely because the piperidine ring is a prevalent motif in many biologically active alkaloids and pharmaceuticals. ijprajournal.comresearchgate.net The transformation of the ketone in piperidin-4-one to an O-methyl oxime introduces a new site for chemical reactivity while modifying the electronic properties of the core structure.

Researchers have utilized piperidin-4-one oximes as precursors to generate more elaborate molecules. For instance, a series of novel piperidin-4-one oxime esters were synthesized in good yields through reactions with carboxylic acids. Similarly, substituted piperidin-4-one oxime ethers have been prepared as part of research programs seeking new chemical entities. researchgate.net These transformations highlight the role of the oxime group as a handle for introducing further diversity, enabling the construction of libraries of compounds based on the piperidine core. The synthesis of these derivatives often serves as a key step toward developing molecules with specific pharmacological profiles. ijprajournal.com

Scaffolds for Structure-Guided Chemical Design and Optimization

In medicinal chemistry and drug discovery, a "scaffold" refers to the core structure of a molecule that can be systematically modified to optimize its biological activity. The piperidin-4-one framework is considered a valuable pharmacophore—a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govsemanticscholar.org

The piperidine moiety and its associated functional groups, such as the O-methyl oxime, serve as highly functionalized scaffolds for designing and preparing drugs to treat various illnesses. ijprajournal.com By making targeted modifications to this core structure—for example, by adding different substituents to the nitrogen atom or the carbon atoms of the piperidine ring—chemists can fine-tune the molecule's properties to achieve better interaction with biological targets. nih.gov This structure-guided approach is crucial for optimizing lead compounds into potent and selective therapeutic agents. The accessibility of the piperidin-4-one oxime scaffold allows for the creation of diverse derivatives, which can then be screened for desired biological activities, such as antimicrobial or anticancer properties. doi.org

Coordination Chemistry and Ligand Design

Oximes are a well-established class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. at.ua Piperidin-4-one O-methyl oxime and related structures act as effective ligands, utilizing the nitrogen atom of the oxime group, and potentially other heteroatoms within the molecule, to chelate metal centers.

Complex Formation with Metal Ions (e.g., Copper(II))

Derivatives of piperidin-4-one oxime have been shown to form stable complexes with transition metal ions, with copper(II) being a notable example. semanticscholar.orgresearchgate.net In these coordination complexes, the oxime derivative typically acts as a ligand, binding to the metal center. For example, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) oxime has been used to prepare a copper(II) complex. researchgate.net Research indicates that such oxime ligands can behave in a bidentate fashion, meaning they bind to the metal ion through two donor atoms. researchgate.net The formation of these metal complexes can lead to specific geometries, such as distorted octahedral structures, depending on the ligand and the metal ion involved. researchgate.net The study of these interactions is important as metal complexes of oximes have applications in catalysis and materials science. acs.orgnih.gov

Characterization of Metal-Oxime Complexes using Physicochemical Methods

The structures and properties of metal complexes derived from piperidin-4-one oximes are elucidated using a variety of physicochemical and spectroscopic techniques. These methods provide critical insights into the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding. researchgate.net

A combination of these analytical methods allows for the comprehensive characterization of newly synthesized metal complexes, confirming their structure and electronic properties.

| Analytical Technique | Information Obtained | Example Findings |

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination. | Disappearance of the ketone C=O stretch and appearance of the C=N (oxime) stretch confirms ligand formation. Shifts in the C=N and the appearance of new bands at lower frequencies (e.g., 400-500 cm⁻¹) can indicate the formation of metal-nitrogen (M-N) bonds. researchgate.netijcce.ac.ir |

| UV-Visible Spectroscopy | Provides information on the electronic transitions within the complex. | Helps in determining the geometry of the complex. For instance, specific absorption bands can suggest a distorted octahedral or square planar environment around the Cu(II) ion. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Elucidates the structure of the ligand and diamagnetic complexes in solution. | ¹H and ¹³C NMR are used to confirm the structure of the parent oxime. For diamagnetic complexes, changes in chemical shifts upon coordination can provide structural details. ijprajournal.com |

| Magnetic Susceptibility | Determines the magnetic properties of the complex (paramagnetic or diamagnetic). | The measured magnetic moment helps to deduce the geometry and the oxidation state of the central metal ion. For example, certain magnetic moment values for Cu(II) are characteristic of an octahedral geometry. jocpr.com |

| Elemental Analysis (CHN) | Determines the empirical formula of the complex. | Confirms the stoichiometry of the complex, such as the metal-to-ligand ratio. researchgate.net |

| Single Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure. | Unambiguously determines bond lengths, bond angles, and the precise coordination geometry of the metal center, confirming, for example, a distorted square-based pyramidal geometry. rsc.orgmdpi.com |

Applications in Materials Science

While the primary research focus for many piperidin-4-one derivatives has been in medicinal chemistry, the broader class of oxime-containing compounds and their metal complexes exhibits properties relevant to materials science. acs.org These applications often stem from the unique electronic and structural characteristics that arise upon complexation of oxime ligands with metal ions.

General research into metal-oxime complexes has revealed their potential in several areas of materials science. For instance, certain transition metal complexes with planar oxime-type ligands have been investigated for their semiconductive behavior and interesting magnetic properties, including ferromagnetism and one-dimensional magnetic chains. acs.org The ability to tune these properties through modification of the ligand or by changing the metal ion makes them attractive for the development of functional molecular materials. acs.org

Furthermore, the discovery of useful catalytic properties in metal-oxime species suggests their potential use in designing new materials for chemical transformations. acs.orgmdpi.comresearchgate.net Although specific studies detailing the application of this compound in materials science are not widely documented, the established characteristics of related oxime complexes indicate a promising area for future investigation, particularly in the fields of magnetic materials and catalysis.

Q & A

Q. What are the established synthetic routes for piperidin-4-one O-methyl oxime derivatives, and how do reaction conditions influence yield?

this compound derivatives are typically synthesized via a multi-step process. A common route involves:

- Mannich reaction : Condensation of vanillin, acetone, and ammonium acetate to form 2,6-bis(4-hydroxy-3-methoxyphenyl)-piperidin-4-one .

- N-methylation : Introduction of a methyl group to the piperidine nitrogen using methyl iodide or dimethyl sulfate .

- Oximation : Conversion of the ketone group to an oxime using hydroxylamine hydrochloride .

- Esterification : Reaction with acyl chlorides or anhydrides to produce oxime esters . Yield optimization depends on solvent choice (e.g., ethanol for Mannich reactions), temperature control (60–80°C for oximation), and catalyst use (e.g., Aloe vera-mediated CuO nanoparticles for eco-friendly synthesis) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound derivatives?

Key methods include:

- NMR spectroscopy : To confirm regiochemistry (e.g., δ 2.5–3.5 ppm for piperidine protons) and oxime formation (δ 8.0–8.5 ppm for =N–OH) .

- HRMS : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical masses) .

- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for oxime ether derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant activity of this compound derivatives?

The ABTS and DPPH radical scavenging assays are standard methods:

- Protocol : Incubate compounds with ABTS•+ radicals and measure decolorization at 734 nm .

- Data interpretation : Compare IC50 values to standards like butylated hydroxyanisole (BHA). For example, compounds 125a and 125b showed IC50 = 12.5 μM and 14.3 μM, respectively, outperforming BHA (IC50 = 18.7 μM) .

- Structure-activity relationship (SAR) : Electron-withdrawing substituents on phenyl esters enhance radical scavenging by stabilizing oxime radicals .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antioxidant results often arise from:

- Substituent effects : For example, meta-methoxy groups on phenyl esters increase antimicrobial activity, while para-substituents reduce it .

- Assay variability : Standardize protocols (e.g., fixed incubation times, solvent controls) to minimize false positives .

- Cellular vs. cell-free systems : Membrane permeability differences can explain variations in intracellular vs. extracellular activity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in piperidin-4-one derivatives?

- Molecular docking : Predict binding modes with targets like acetylcholinesterase (for anti-Alzheimer activity) or bacterial enzymes (for antimicrobial effects) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant potential .

- Stereochemical analysis : Resolve enantiomers via chiral HPLC and test individual isomers, as seen in antimicrobial studies of triazole-oxime hybrids .

Q. How can computational methods guide the design of piperidin-4-one derivatives with improved bioactivity?

- Pharmacophore modeling : Identify essential features like the oxime group for hydrogen bonding with biological targets .

- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–4) and reduce hepatotoxicity risks .

- Dynamics simulations : Assess conformational stability of piperidine rings in solution or protein-binding pockets .

Methodological Considerations

Q. What safety protocols are essential when handling this compound derivatives?

- PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., methyl iodide) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from oximation) before disposal .

Q. How can researchers optimize reaction conditions for enantioselective synthesis?

- Chiral catalysts : Use (R)-BINOL-derived catalysts for asymmetric Mannich reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve stereochemical control in N-methylation .

Data Contradiction Analysis

- Example : Harini et al. (2012) reported phenyl ester substituents enhance antioxidant activity, while Ramalingan et al. (2006) observed reduced activity with bulkier groups. This discrepancy highlights the need to contextualize substituent effects within specific assay systems and target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.